4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide
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Overview
Description
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzohydrazide with 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and benzohydrazide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(DIMETHYLAMINO)ETHOXY)BENZOHYDRAZIDE: Known for its potential as a microtubule affinity regulating kinase 4 inhibitor.
N’-(2-CHLOROBENZYLIDENE)-4-(2-(DIMETHYLAMINO)ETHOXY)BENZOHYDRAZIDE: Exhibits cytotoxicity against lung cancer cell lines.
Uniqueness
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C16H18N4O/c1-12(15-6-4-5-11-17-15)18-19-16(21)13-7-9-14(10-8-13)20(2)3/h4-11H,1-3H3,(H,19,21)/b18-12+ |
InChI Key |
MAYNYSCVIPLORR-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)C)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(C)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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